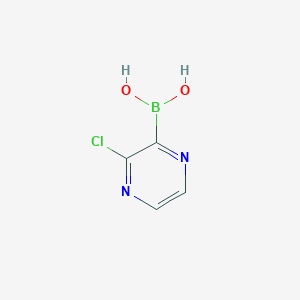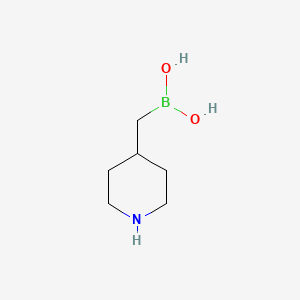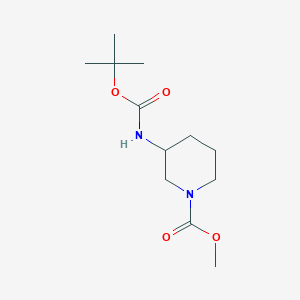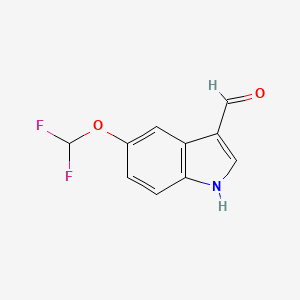
5-(difluoromethoxy)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a difluoromethoxy group attached to the indole ring, which significantly influences its chemical properties and reactivity. Indole derivatives are widely studied due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 5-(difluoromethoxy)-1H-indole-3-carbaldehyde typically involves several steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common synthetic route starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps convert the nitro group to an amino group, which is then subjected to redox reactions to form the desired aldehyde. Industrial production methods often optimize these steps to achieve high yields, low costs, and minimal environmental impact.
Chemical Reactions Analysis
5-(Difluoromethoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include difluoromethoxy-substituted indoles and their derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-(Difluoromethoxy)-1H-indole-3-carbaldehyde has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, indole derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities . Industrial applications include the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(difluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with target proteins . These interactions can modulate enzyme activity, inhibit specific signaling pathways, or induce cellular responses, depending on the context and application.
Comparison with Similar Compounds
5-(Difluoromethoxy)-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as difluoromethoxylated ketones and trifluoromethyl ethers . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern on the indole ring. This uniqueness contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Similar Compounds
- Difluoromethoxylated ketones
- Trifluoromethyl ethers
- Bis-1,2,3-triazol-1H-4-yl-substituted aryl benzimidazole-2-thiols
Properties
IUPAC Name |
5-(difluoromethoxy)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-7-1-2-9-8(3-7)6(5-14)4-13-9/h1-5,10,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYOAMJCXGBESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=CN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
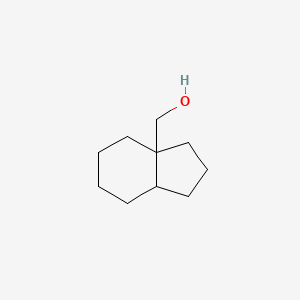
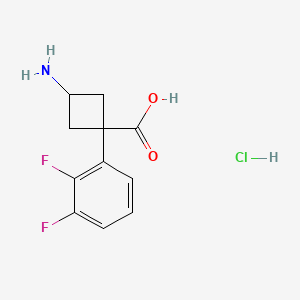
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
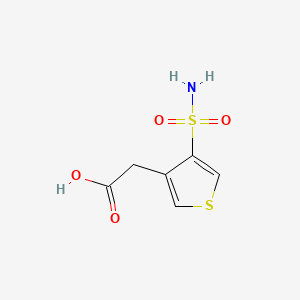
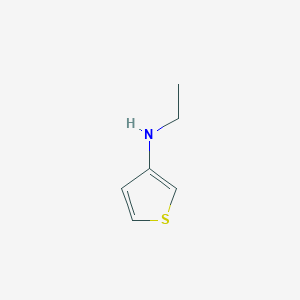
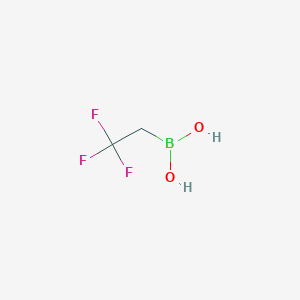
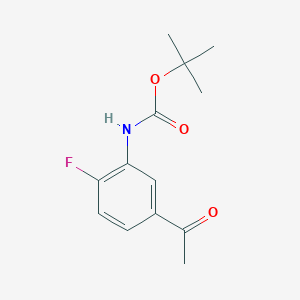
![({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate](/img/structure/B13455412.png)
